CPT11carboxylicacid
Overview
Description
CPT-11 carboxylic acid, also known as irinotecan, is a potent antitumor agent that belongs to the class of topoisomerase I inhibitors. It is a derivative of camptothecin, a plant alkaloid isolated from Camptotheca acuminata. Irinotecan is used primarily in the treatment of advanced colorectal cancer and has shown a broad spectrum of antitumor activity in preclinical models and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Irinotecan can be synthesized by reacting SN-38 (7-ethyl-10-hydroxycamptothecin) with bipiperidyl-carbonyl chloride. Alternatively, it can be synthesized by reacting SN-38 with phosgene to form SN-38 carbonyl chloride, followed by reaction with piperidylpiperidine . The compound is typically isolated as the crystalline trihydrate hydrochloride salt.
Industrial Production Methods
Industrial production of irinotecan involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of irinotecan by carboxylesterases produces SN-38, a potent topoisomerase I inhibitor . Oxidation reactions mediated by cytochrome P450 enzymes result in pharmacologically inactive products .
Common Reagents and Conditions
Hydrolysis: Carboxylesterases are the primary enzymes involved in the hydrolysis of irinotecan to SN-38.
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, mediate the oxidation of irinotecan.
Glucuronidation: UDP-glucuronosyltransferase (UGT1A1) catalyzes the glucuronidation of SN-38.
Major Products Formed
The major product formed from the hydrolysis of irinotecan is SN-38, which is significantly more cytotoxic than the parent compound. Other products include various oxidation and glucuronidation metabolites .
Scientific Research Applications
Irinotecan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its antitumor activity and mechanisms of action. In medicine, irinotecan is a critical component of chemotherapy regimens for colorectal cancer and is being investigated for its efficacy in treating other types of cancer . Additionally, irinotecan is used in enzyme/prodrug therapy research, where it is activated by carboxylesterases to enhance its cytotoxic effects .
Mechanism of Action
Irinotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA complex, resulting in single-strand DNA breaks. These breaks can lead to double-strand breaks during DNA replication, ultimately causing cell death through apoptosis . The active metabolite SN-38 is primarily responsible for the cytotoxic effects of irinotecan .
Comparison with Similar Compounds
Irinotecan is compared with other topoisomerase I inhibitors, such as topotecan, 9-aminocamptothecin, and 9-nitrocamptothecin. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, toxicity, and clinical applications . Irinotecan is unique in its ability to be activated by carboxylesterases to form SN-38, which is significantly more potent than the parent compound .
List of Similar Compounds
- Topotecan
- 9-aminocamptothecin
- 9-nitrocamptothecin
- Lurtotecan
- DX-8951f
Properties
IUPAC Name |
(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/t33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPLWVDXGNOW-XIFFEERXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.